Cas no 69676-23-9 (5-Methyl-2-propoxyaniline)

5-Methyl-2-propoxyaniline structure
5-Methyl-2-propoxyaniline structure
Product Name:5-Methyl-2-propoxyaniline
CAS No:69676-23-9
MF:C10H15NO
MW:165.232202768326
MDL:MFCD08688377
CID:1072230
PubChem ID:15508546
Update Time:2025-04-20

5-Methyl-2-propoxyaniline Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-2-propoxyaniline
    • BB 0241813
    • SCHEMBL2426952
    • 69676-23-9
    • MFCD08688377
    • CS-0298029
    • BWRYWFOSRHSJGI-UHFFFAOYSA-N
    • EN300-1263411
    • NS-01322
    • AKOS005357296
    • MDL: MFCD08688377
    • Inchi: 1S/C10H15NO/c1-3-6-12-10-5-4-8(2)7-9(10)11/h4-5,7H,3,6,11H2,1-2H3
    • InChI Key: BWRYWFOSRHSJGI-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C)=CC=1N)CCC

Computed Properties

  • Exact Mass: 165.115364102g/mol
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 35.2Ų

5-Methyl-2-propoxyaniline Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

5-Methyl-2-propoxyaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$ 50.00 2022-06-03
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$ 185.00 2022-06-03
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$ 275.00 2022-06-03
OTAVAchemicals
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OTAVAchemicals
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OTAVAchemicals
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Enamine
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